BTK Inhibition Comparable to Ibrutinib
Derivatives of the pyrimidin-4,5-dione core, specifically pyrimido[4,5-d]pyrimidine-2,4-diones, exhibit exceptional potency against Bruton's tyrosine kinase (BTK). Compounds 17 and 18 demonstrated IC50 values of 1.2 nM and 0.8 nM, respectively, in an enzymatic inhibition assay. This potency is directly comparable to the clinically approved BTK inhibitor ibrutinib (IC50 = 0.6 nM) under the same assay conditions [1].
| Evidence Dimension | BTK Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | Compound 17: 1.2 nM; Compound 18: 0.8 nM |
| Comparator Or Baseline | Ibrutinib: 0.6 nM |
| Quantified Difference | Compound 18 is within 1.3-fold of ibrutinib's potency; Compound 17 is within 2-fold. |
| Conditions | Enzymatic inhibition assay using recombinant BTK protein. |
Why This Matters
This data establishes the pyrimido[4,5-d]pyrimidine-2,4-dione scaffold as a viable starting point for developing novel BTK inhibitors with comparable potency to a leading clinical agent, offering potential advantages in selectivity or intellectual property space.
- [1] Bioorganic & Medicinal Chemistry, 2019, 27(15), 3390-3395. DOI: 10.1016/j.bmc.2019.06.023 View Source
